3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid is an organic compound characterized by its molecular formula and a molecular weight of 174.25 g/mol. This compound features a diazepane ring, which is a seven-membered nitrogen-containing heterocycle, and a propanoic acid moiety, contributing to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis. The compound is also known by its CAS number 915923-47-6 .
3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid can be sourced from various chemical suppliers specializing in research chemicals. It falls under the classification of amino acids and derivatives due to the presence of both an amine group and a carboxylic acid group in its structure. This classification indicates its potential utility in biological systems and synthetic pathways.
The synthesis of 3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid typically involves several key steps:
In industrial settings, variations of these synthetic routes may be employed to optimize yield and purity. Techniques such as microwave-assisted synthesis or continuous flow chemistry may be utilized to enhance efficiency.
The molecular structure of 3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid features:
The structural representation can be summarized as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to confirm the structure of this compound. For instance, NMR can provide insights into the hydrogen environments within the molecule, while IR spectroscopy can identify functional groups based on characteristic absorption bands.
3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid can undergo various chemical reactions:
Reagents commonly used in these reactions include:
The mechanism of action for 3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid involves its interaction with specific biological targets such as enzymes or receptors. The presence of the diazepane ring allows for hydrogen bonding and hydrophobic interactions with target proteins, potentially influencing their activity. The propanoic acid moiety may modulate binding affinity due to its acidic nature, facilitating interactions with positively charged residues in target sites .
3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid is typically described as a white solid at room temperature. It is soluble in polar solvents such as water and methanol due to its ionic character from the carboxylic acid group.
The compound exhibits typical behavior associated with amino acids, including:
These properties make it suitable for various applications in biochemical assays and synthetic chemistry .
3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid has several notable applications:
The synthesis of 3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid (CAS 915923-47-6) exemplifies modern strategies for functionalizing seven-membered nitrogen heterocycles. The 1,4-diazepane (homopiperazine) core presents distinct synthetic challenges compared to six-membered piperazines due to increased ring flexibility and potential for conformational isomers. The most efficient routes typically involve multi-step sequences starting from protected diazepane intermediates. A common approach utilizes N-Boc-protected 4-methyl-1,4-diazepane, which undergoes alkylation with acrylate esters (e.g., methyl acrylate) via Michael addition. This regioselective reaction exploits the nucleophilicity of the secondary amine in the 1-position, preferentially forming the 1,4-disubstituted product. Subsequent ester hydrolysis under basic conditions (e.g., aqueous NaOH or LiOH) yields the target carboxylic acid [3] [5] [7].
Alternative pathways involve reductive amination strategies. Here, 1,4-diazepan-1-ylpropionaldehyde derivatives can be reacted with methylamine sources (e.g., methylamine hydrochloride) in the presence of reducing agents like sodium triacetoxyborohydride (STAB) to install the 4-methyl group. This method offers flexibility for introducing diverse N-alkyl substituents. Critical advances enabling efficient access to this scaffold include the development of milder hydrolysis conditions preserving the acid-labile diazepane ring and improved purification techniques (e.g., preparative HPLC or ion-exchange chromatography) to isolate the polar zwitterionic final product in high purity (≥95-98%) [4] [5]. The molecular structure (C₉H₁₈N₂O₂, MW 186.25) features the propanoic acid chain linked to the diazepane nitrogen, creating a flexible spacer beneficial for target engagement [3] [7].
3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid and its structural analogs emerged as critical components in the development of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors targeting the PBM (PRMT5 Binding Motif) interface. SAR studies focused on optimizing the heterocyclic core and the linker region connecting it to the warhead moiety (typically a pyridazinone) for disrupting PRMT5-SAP (Substrate Adaptor Protein) interactions. The diazepane ring, compared to smaller piperazine or acyclic amine analogs, demonstrated superior potency in disrupting PRMT5-RIOK1 complexes. This advantage stems from the diazepane's ability to better orient the attached pharmacophore towards the PBM groove on PRMT5 [1] [4].
Table 1: Impact of R1 Modifications on PRMT5 Inhibition and Properties
Compound | R1 Structure | PRMT5 FP IC₅₀ (μM) | PBS Solubility (μM) |
---|---|---|---|
1 | Azepane (unsubstituted) | 12.4 | 1.2 |
2 | Basic Azepane (e.g., N-Me Azepane) | 5.4 | 98 |
4 | Smaller Saturated Ring (e.g., Pyrrolidine) | 10.1 | 89 |
5 | Acyclic Sulfonamide | 14.1 | 56 |
6 | 3-Pyridyl Isomer | 2.2 | 47 |
7 | 4-Pyridyl Isomer | 4.6 | 88 |
8 | 2-Pyridyl Isomer | 2.5 | 93 |
Key SAR findings include:
A pivotal discovery in the optimization of PBM-competitive PRMT5 inhibitors was the identification of a covalent binding mechanism. Initial hits containing a halogenated pyridazinone moiety (e.g., dichloropyridazinone in Compound 1) were found to form a covalent bond with Cysteine 278 (Cys278) located within the PBM groove of PRMT5. This cysteine residue is not conserved in all methyltransferases, offering a potential avenue for selectivity. Mass spectrometry and X-ray crystallographic studies confirmed the formation of a thioether linkage between the exocyclic chloride of the pyridazinone and the sulfur atom of Cys278. This covalent interaction irreversibly blocks the binding site for SAPs like RIOK1 and pICln, leading to sustained disruption of PRMT5-SAP complexes and subsequent reduction in substrate methylation (e.g., symmetric dimethylarginine, SDMA) [1].
While the initial hit (Compound 1) demonstrated this covalent mechanism, subsequent analogs retained this warhead strategy during optimization. The covalent bond formation significantly contributed to cellular target engagement and prolonged pharmacodynamic effects despite moderate in vitro IC₅₀ values. Notably, catalytic site inhibitors like JNJ-64619178 (SAM-competitive) and EPZ015666 (SAM-cooperative) failed to disrupt the PBM interaction (IC₅₀ >100 μM), underscoring the distinct mechanism of action (MoA) of these PBM-competitive inhibitors relying on Cys278 engagement [1].
The initial lead compound (Compound 1, FP IC₅₀ 12.4 μM) suffered from extremely poor aqueous solubility (1.2 μM in PBS), severely limiting its potential for cellular and in vivo studies. Optimization efforts focused on improving physicochemical properties while maintaining potency against the PRMT5-PBM interaction. Key strategies included:
These efforts culminated in leads like BRD0639, which combined potent PBM inhibition, cellular target engagement, and significantly improved physicochemical properties suitable for probing PRMT5 biology [1].
The 1,4-diazepane (homopiperazine) scaffold in 3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid offers distinct advantages and disadvantages compared to structurally related heterocyclic cores used in PRMT5 inhibitors and other medicinal chemistry contexts.
Table 2: Comparison of Diazepane-Based Structural Analogs
Compound | Core Structure | Key Structural Feature | Molecular Weight | Relevance/Application |
---|---|---|---|---|
3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid | 1,4-Diazepane | N4-Methyl, N1-Propanoic Acid Chain | 186.25 | PRMT5 PBM Inhibitor Solubilizing Element [3] [5] |
3-(4-(4-Methoxybenzyl)-1,4-diazepan-1-yl)propanoic acid | 1,4-Diazepane | N4-(4-Methoxybenzyl), N1-Propanoic Acid Chain | 292.37 | Intermediate/Solubilizing Group Variation [2] |
3-(4-(3,4-Dichlorobenzyl)-1,4-diazepan-1-yl)propanoic acid | 1,4-Diazepane | N4-(3,4-Dichlorobenzyl), N1-Propanoic Acid Chain | 331.24 | Enhanced Lipophilicity/Potency Exploration [6] |
3-(4-Methylpiperazin-1-yl)propanoic acid | Piperazine | N4-Methyl, N1-Propanoic Acid Chain | 186.25 (Free base) | Smaller, More Rigid Core Comparison [9] |
3-(4-Methyl-1,3-thiazol-5-yl)propanoic acid | Thiazole (Non-diazepane) | Heteroaromatic Ring Linked via Propanoic Acid | 187.22 | Non-diazepane Bioisostere Example [10] |
Table 3: Key Structural and Identification Data for 3-(4-Methyl-1,4-diazepan-1-yl)propanoic Acid
Property | Value |
---|---|
Systematic Name | 3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid |
CAS Registry Number | 915923-47-6 |
Molecular Formula | C₉H₁₈N₂O₂ |
Molecular Weight | 186.25 g/mol |
SMILES | CN1CCCN(CC1)CCC(=O)O |
Canonical SMILES | CN1CCCN(CC1)CCC(O)=O |
InChI | InChI=1S/C9H18N2O2/c1-10-4-2-5-11(8-7-10)6-3-9(12)13/h2-8H2,1H3,(H,12,13) |
InChI Key | BPEROZOGSOPVNQ-UHFFFAOYSA-N |
Purity (Typical) | ≥95-98% |
Storage Conditions | Sealed, dry, 2-8°C |
Synonyms | 1H-1,4-Diazepine-1-propanoic acid, hexahydro-4-methyl- |
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 51999-19-0
CAS No.: 67584-42-3